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Compound of Interest

Compound Name:
3-Bromo-2-methyl-6-nitro-2H-

indazole

Cat. No.: B1280207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2H-Indazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core

structure of numerous pharmaceuticals and bioactive molecules. Their unique electronic

properties make them intriguing substrates for electrophilic substitution reactions, a

cornerstone of modern synthetic organic chemistry. Understanding the regioselectivity and

reactivity of the 2H-indazole nucleus towards electrophiles is paramount for the rational design

and synthesis of novel drug candidates and functional materials. This technical guide provides

a comprehensive overview of the principal electrophilic substitution reactions of 2H-indazoles,

including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It aims to equip

researchers with the necessary knowledge of reaction mechanisms, regiochemical outcomes,

and detailed experimental protocols to effectively functionalize this important scaffold.

General Principles of Electrophilic Substitution in
2H-Indazoles
The 2H-indazole ring system is an electron-rich heteroaromatic compound. The presence of

the pyrazole ring fused to a benzene ring influences the electron density distribution and,

consequently, the preferred sites of electrophilic attack. Theoretical and experimental studies
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indicate that the most electron-rich positions, and therefore the most susceptible to electrophilic

substitution, are typically the C3, C5, and C7 positions.

The regioselectivity of these reactions is governed by a combination of electronic and steric

factors. The nature of the substituent at the N2 position, as well as any existing substituents on

the benzo ring, can significantly influence the position of electrophilic attack. Many of the

functionalization reactions, particularly at the C3 position, proceed through radical pathways

rather than classical electrophilic aromatic substitution mechanisms.[1]
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Nitration
The introduction of a nitro group onto the 2H-indazole scaffold is a key transformation, as the

nitro group can be readily converted into other functional groups, such as amines.

Regioselectivity
Nitration of 2H-indazoles can occur at various positions, with the C3 and C7 positions being the

most commonly reported. The choice of nitrating agent and reaction conditions plays a crucial

role in determining the regiochemical outcome. Some methods achieve high selectivity for a

single isomer.

Quantitative Data for Nitration of 2-Aryl-2H-indazoles
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2-Aryl
Substituent

Nitrating Agent
Position of
Nitration

Yield (%) Reference

Phenyl Fe(NO₃)₃ C7 67 [2]

4-Methylphenyl Fe(NO₃)₃ C7 75 [2]

4-tert-

Butylphenyl
Fe(NO₃)₃ C7 63 [2]

4-Methoxyphenyl Fe(NO₃)₃ C7 71 [2]

4-Fluorophenyl Fe(NO₃)₃ C7 65 [2]

4-Chlorophenyl Fe(NO₃)₃ C7 72 [2]

4-Bromophenyl Fe(NO₃)₃ C7 68 [2]

3-Bromophenyl Fe(NO₃)₃ C7 57 [2]

3,5-

Dichlorophenyl
Fe(NO₃)₃ C7 55 [2]

N/A
Fe(NO₃)₃ /

TEMPO / O₂
C3 N/A [1]

Experimental Protocol: C7-Nitration of 2-(p-tolyl)-2H-
indazole
Materials:

2-(p-tolyl)-2H-indazole

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

Zinc triflate (Zn(OTf)₂)

Acetonitrile (CH₃CN)

Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Petroleum ether and ethyl acetate for elution

Procedure:

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(p-tolyl)-2H-

indazole (5.0 mmol, 1.04 g), Fe(NO₃)₃·9H₂O (2.0 equiv., 4.04 g), and Zn(OTf)₂ (40 mol%,

727 mg).

Add 20 mL of acetonitrile to the flask.

Heat the reaction mixture in an oil bath at 80 °C for 1 hour under a nitrogen atmosphere.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Extract the mixture with 40 mL of ethyl acetate.

Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced

pressure.

Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a

mixture of petroleum ether and ethyl acetate (90:10) as the eluent to afford 7-nitro-2-(p-

tolyl)-2H-indazole as a yellow solid (64% yield, 0.80 g).[2]
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Start:
2-(p-tolyl)-2H-indazole,

Fe(NO₃)₃·9H₂O, Zn(OTf)₂
in CH₃CN

Heat at 80°C, 1h, N₂

Cool, Extract with
Ethyl Acetate

Column Chromatography

Product:
7-nitro-2-(p-tolyl)-2H-indazole

Click to download full resolution via product page

Halogenation
The introduction of halogen atoms (F, Cl, Br, I) onto the 2H-indazole ring provides valuable

handles for further synthetic transformations, such as cross-coupling reactions.

Regioselectivity
Halogenation of 2H-indazoles predominantly occurs at the C3 position. However, by carefully

tuning the reaction conditions, poly-halogenation at other positions, such as C5 and C7, can

also be achieved. The choice of halogenating agent and solvent system is critical for controlling
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the regioselectivity. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide

(NCS) in different solvents can lead to mono- or di-halogenated products.[3][4]

Quantitative Data for Halogenation of 2-Aryl-2H-
indazoles
Mono-bromination at C3:

2-Aryl
Substituent

Halogenating
Agent

Solvent Yield (%) Reference

Phenyl NBS CH₃CN 98 [3][4]

4-Methylphenyl NBS CH₃CN 95 [3][4]

4-Methoxyphenyl NBS CH₃CN 92 [3][4]

4-Fluorophenyl NBS CH₃CN 96 [3][4]

4-Chlorophenyl NBS CH₃CN 97 [3][4]

4-Bromophenyl NBS CH₃CN 98 [3][4]

Di-bromination at C3 and C7:

2-Aryl
Substituent

Halogenating
Agent

Solvent Yield (%) Reference

Phenyl NBS (excess) H₂O 64 [3][4]

4-Methylphenyl NBS (excess) H₂O 70 [3][4]

Experimental Protocol: C3-Bromination of 2-Phenyl-2H-
indazole
Materials:

2-Phenyl-2H-indazole
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N-Bromosuccinimide (NBS)

Acetonitrile (CH₃CN)

Procedure:

In a reaction vessel, dissolve 2-phenyl-2H-indazole (0.3 mmol) in 3.0 mL of acetonitrile.

Add N-bromosuccinimide (1.0 equiv., 0.3 mmol).

Stir the reaction mixture at 50 °C for 2 hours.

Monitor the reaction progress by TLC.

Upon completion, remove the solvent under reduced pressure.

The crude product can be purified by column chromatography if necessary, although in many

cases the product is obtained in high purity. The reported yield for this reaction is 98%.[3][4]

Start:
2-Phenyl-2H-indazole,

NBS in CH₃CN

Stir at 50°C, 2h

Remove Solvent

Product:
3-Bromo-2-phenyl-2H-indazole
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Click to download full resolution via product page

Sulfonylation
Sulfonylation of 2H-indazoles introduces a sulfonyl group, which is a common pharmacophore

in many drug molecules. Recent methods have focused on C3-sulfonylation and N-sulfonylated

indazolone formation, often proceeding through radical pathways.

Regioselectivity
Electrochemical methods and tert-butyl hydroperoxide-mediated reactions have been

developed for the regioselective sulfonylation of 2H-indazoles, primarily at the C3 position.[1][5]

Another reported method involves an oxo-sulfonylation, leading to N-sulfonylated indazol-

3(2H)-ones.[1]

Quantitative Data for Sulfonylation of 2H-Indazoles
Electrochemical C3-Sulfonylation:

2-Substituent Sulfonyl Source Yield (%) Reference

p-Tolyl Tosylhydrazide 92 [5]

Phenyl
Benzenesulfonyl

hydrazide
85 [5]

Oxo-Sulfonylation to form 1-Sulfonylindazol-3(2H)-ones:
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2-Aryl Substituent Sulfinic Acid Yield (%) Reference

Phenyl

4-

Methylbenzenesulfinic

acid

81 [1]

4-Methylphenyl

4-

Methylbenzenesulfinic

acid

83 [1]

4-Methoxyphenyl

4-

Methylbenzenesulfinic

acid

82 [1]

Experimental Protocol: Electrochemical C3-
Sulfonylation of 2-(p-tolyl)-2H-indazole
Materials:

2-(p-tolyl)-2H-indazole

Tosylhydrazide

Potassium carbonate (K₂CO₃)

Lithium perchlorate (LiClO₄)

Acetonitrile (CH₃CN) and Water

Nickel foam (cathode)

Graphite plate (anode)

Procedure:

In a dry undivided electrochemical cell, combine 2-(p-tolyl)-2H-indazole (0.1 mmol),

tosylhydrazide (1.5 equiv., 0.15 mmol), potassium carbonate (1.5 equiv., 0.15 mmol), and

lithium perchlorate (0.1 M, 32 mg).
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Dissolve the mixture in 3 mL of MeCN/H₂O (9:1).

Equip the cell with a nickel foam cathode and a graphite plate anode.

Stir the reaction mixture and electrolyze at a constant current of 10 mA at room temperature

under air.

Monitor the reaction by TLC.

Upon completion, quench the reaction and extract the product with a suitable organic

solvent.

Purify the crude product by column chromatography to obtain 3-sulfonyl-2-(p-tolyl)-2H-

indazole. The reported yield is up to 92%.[5]
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Electrochemical Cell Setup:
2H-Indazole, Sulfonylhydrazide,
K₂CO₃, LiClO₄ in MeCN/H₂O

Constant Current (10 mA)
Room Temperature, Air

Quench and Extract

Column Chromatography

Product:
C3-Sulfonylated 2H-Indazole

Click to download full resolution via product page

Friedel-Crafts Reactions
Classical Friedel-Crafts alkylation and acylation reactions on 2H-indazoles are not well-

documented in the literature, likely due to the Lewis basicity of the nitrogen atoms, which can

coordinate with the Lewis acid catalyst, leading to deactivation of the ring or undesired side

reactions. However, intramolecular Friedel-Crafts-type reactions and other C-C bond-forming

reactions that are sometimes referred to as Friedel-Crafts reactions have been reported.

Intramolecular Friedel-Crafts Reactions
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Intramolecular Friedel-Crafts reactions have been used to synthesize fused polycyclic systems

containing the indazole moiety. These reactions typically involve the cyclization of a 2H-

indazole derivative bearing a suitable tethered electrophilic group. For example, the ring

closure of pyrazole carboxylic acids and alkanols in the presence of a Lewis acid can lead to

the formation of indeno[1,2-c]pyrazoles and other fused systems.[6]

Given the limited information on classical intermolecular Friedel-Crafts reactions, researchers

interested in acylating or alkylating 2H-indazoles may need to explore alternative C-C bond-

forming strategies, such as transition-metal-catalyzed cross-coupling reactions or radical-based

functionalizations.

Conclusion
The electrophilic substitution of 2H-indazoles is a rich and evolving field of study. While

nitration, halogenation, and, to a lesser extent, sulfonylation have been explored, significant

opportunities remain, particularly in the development of robust and general Friedel-Crafts type

reactions. The regioselectivity of these reactions is a key consideration, with the C3 and C7

positions being the most common sites of functionalization. Many of these transformations

proceed via radical mechanisms, offering a complementary approach to classical electrophilic

aromatic substitution. The detailed experimental protocols and quantitative data provided in this

guide serve as a valuable resource for chemists seeking to explore the synthetic utility of 2H-

indazoles in drug discovery and materials science. Further research into the fundamental

reactivity of the 2H-indazole nucleus will undoubtedly lead to the discovery of new and

innovative synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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